molecular formula C26H26FN5O3S B2601332 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide CAS No. 2034476-90-7

2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2601332
CAS No.: 2034476-90-7
M. Wt: 507.58
InChI Key: UUZNRVVZDSFMBI-UHFFFAOYSA-N
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Description

2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenyl group, and a tosyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino and fluorophenyl groups. The tosyl group is then added to enhance the compound’s stability and reactivity. Common reagents used in these reactions include hydrazine, tosyl chloride, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-amino-3-((4-chlorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-(5-amino-3-((4-methylphenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-(5-amino-3-((4-fluorophenyl)amino)-4-tosyl-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-[5-amino-3-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3S/c1-3-18-6-4-5-7-22(18)30-23(33)16-32-25(28)24(36(34,35)21-14-8-17(2)9-15-21)26(31-32)29-20-12-10-19(27)11-13-20/h4-15H,3,16,28H2,1-2H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZNRVVZDSFMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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